molecular formula C10H19N B15376237 2-Butylhexanenitrile CAS No. 4528-41-0

2-Butylhexanenitrile

Cat. No.: B15376237
CAS No.: 4528-41-0
M. Wt: 153.26 g/mol
InChI Key: XJAZNBIFHCOPGP-UHFFFAOYSA-N
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Description

2-Butylhexanenitrile (hypothetical structure: C₁₀H₁₉N) is a branched aliphatic nitrile characterized by a hexane backbone with a butyl substituent on the second carbon. While direct data on this compound is absent in the provided literature, its structural analogs—such as 2-(4-Chlorophenyl)hexanenitrile, 2-Phenyl-hex-2-enenitrile, and 2-Methyl-2-butenenitrile—offer insights into the physicochemical and toxicological trends of nitriles with varying substituents. These comparisons highlight the influence of functional groups, chain length, and aromaticity on properties and applications.

Properties

CAS No.

4528-41-0

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-butylhexanenitrile

InChI

InChI=1S/C10H19N/c1-3-5-7-10(9-11)8-6-4-2/h10H,3-8H2,1-2H3

InChI Key

XJAZNBIFHCOPGP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

  • 2-Butylhexanenitrile : Hypothetical aliphatic nitrile with a butyl branch.
  • 2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5): Features a chlorophenyl group instead of a butyl chain, introducing aromaticity and electronegativity .
  • 2-Phenyl-hex-2-enenitrile (CAS 6519-09-1): Contains a phenyl group and a conjugated double bond, enhancing reactivity in polymerization or addition reactions .
  • 2-Methyl-2-butenenitrile (CAS 4403-61-6): Shorter carbon chain (C₅H₇N) with a methyl group and double bond, increasing volatility .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Boiling/Melting Point* Key Structural Features
This compound N/A C₁₀H₁₉N 153.27 g/mol N/A Branched aliphatic nitrile
2-(4-Chlorophenyl)hexanenitrile 2124-74-5 C₁₂H₁₄ClN 207.70 g/mol N/A Chlorophenyl group, aromatic
2-Phenyl-hex-2-enenitrile 6519-09-1 C₁₂H₁₃N 171.24 g/mol N/A Phenyl group, conjugated double bond
2-Methyl-2-butenenitrile 4403-61-6 C₅H₇N 81.12 g/mol N/A Short chain, α,β-unsaturated nitrile
2-Chloro-6-methylbenzonitrile N/A C₈H₆ClN 151.59 g/mol N/A Aromatic, chloro and methyl substituents

*Note: Specific thermal data is unavailable in the provided evidence.

Toxicological and Environmental Considerations

  • Toxicity Data Gaps: Limited data exist for most nitriles. For example, N-(2-Ethylhexyl)benzamide lacks acute and chronic toxicity profiles, emphasizing the need for cautious handling .
  • Volatility Risks : Shorter-chain nitriles like 2-Methyl-2-butenenitrile may pose inhalation hazards due to higher volatility .

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